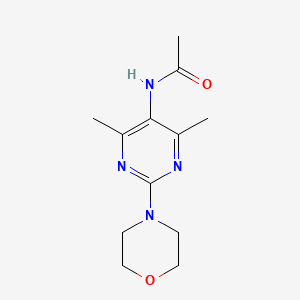![molecular formula C12H24N2O3 B2703742 tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate CAS No. 1461704-68-6](/img/structure/B2703742.png)
tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . It is primarily used in scientific research, particularly in the study of interactions between proteins and small molecules, aiding in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It can bind to proteins and other biomolecules, influencing their structure and function. This interaction can modulate various biological processes, making it a valuable tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A related compound with similar chemical properties.
Tert-butyl N-(4-methyl-4-piperidyl)carbamate: Another similar compound used in scientific research.
Tert-butyl methyl(piperidin-4-ylmethyl)carbamate: Shares structural similarities and is used in similar applications.
Uniqueness
Tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate is unique due to its specific structure, which allows it to interact with a wide range of biomolecules. This makes it particularly valuable in drug discovery and development, as well as in the study of protein-small molecule interactions.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-7-10(16-4)5-6-13-9/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNGYPONHJYIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCN1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2703660.png)








![2-Methylsulfanyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2703675.png)
![7-Piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2703678.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2703680.png)

